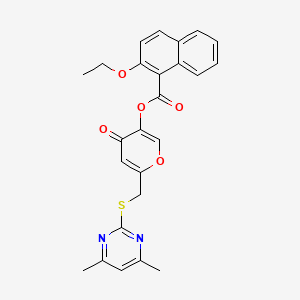

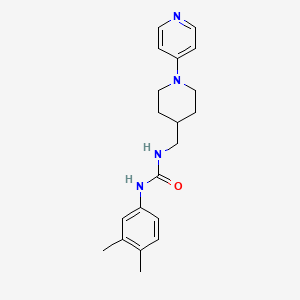

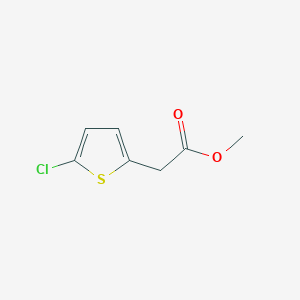

![molecular formula C14H14N4O2S B2716668 ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate CAS No. 150536-10-0](/img/structure/B2716668.png)

ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate is a compound that belongs to the class of 1,2,4-triazoles and their fused heterocyclic derivatives . These compounds are known for their wide bioactivities and are used as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, followed by treatment with ethyl chloroacetate . Another method involves the reaction of a compound with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . The IR absorption spectra of similar compounds show two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

These compounds can undergo various chemical reactions due to the presence of reactive sites in their structure . They can interact with different target receptors due to their ability of hydrogen bond accepting and donating characteristics .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include good density, high decomposition temperature, and detonation performance . The 1H-NMR spectrum of similar compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research has shown the successful synthesis of various derivatives of triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating significant antimicrobial efficacy. For instance, Swamy et al. (2006) synthesized a series of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives and evaluated their antimicrobial effectiveness, finding that some compounds exhibited substantial inhibition against tested strains compared to standard drugs (Swamy et al., 2006). Similarly, Karabasanagouda et al. (2007) developed novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines with thioalkyl and sulphonyl phenoxy moieties, demonstrating promising antimicrobial properties (Karabasanagouda et al., 2007).

Anticoronavirus and Antitumoral Activity

A novel series of derivatives was synthesized by Jilloju et al. (2021), which were tested for their antiviral and antitumoral activities. This study highlighted that structural variations on the phenyl moiety could fine-tune the biological properties toward either antiviral or antitumoral activity, with some compounds showing potential as inhibitors of tubulin polymerization (Jilloju et al., 2021).

Insecticidal Assessment

Fadda et al. (2017) explored the use of a novel precursor for synthesizing various heterocycles incorporating a thiadiazole moiety, assessing their insecticidal effectiveness against Spodoptera littoralis. The synthesized compounds were characterized and tested, showing potential as insecticidal agents (Fadda et al., 2017).

Orientations Futures

The future directions in the research of these compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . Further studies could also focus on improving the synthesis methods and exploring the diverse pharmacological activities of these compounds .

Mécanisme D'action

Target of Action

Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate is a compound that has been studied for its potential antifungal activities . The primary target of this compound is the fungal cell membrane . By disrupting the integrity of the membrane, it inhibits the growth of the fungus .

Mode of Action

The mode of action of this compound involves interaction with the fungal cell membrane . The compound disrupts the membrane integrity, which in turn affects the mycelial growth of the fungus . The disruption of the membrane integrity increases with the concentration of the compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the structure and function of the fungal cell membrane . By disrupting the membrane integrity, the compound interferes with essential cellular processes, leading to inhibited growth of the fungus .

Pharmacokinetics

Compounds with similar structures have been shown to have good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of this compound is the inhibition of fungal growth . This is achieved through the disruption of the fungal cell membrane, which interferes with essential cellular processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .

Propriétés

IUPAC Name |

ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-2-20-12(19)8-11-9-21-14-16-15-13(18(14)17-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUOJLBNZSNDPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

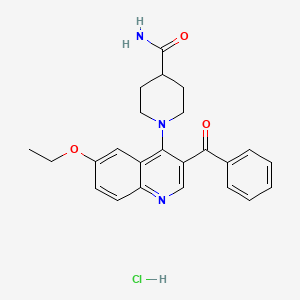

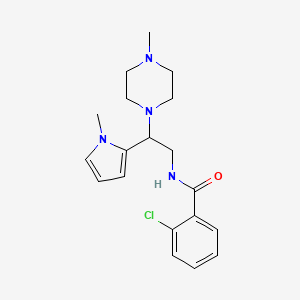

![4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2716594.png)

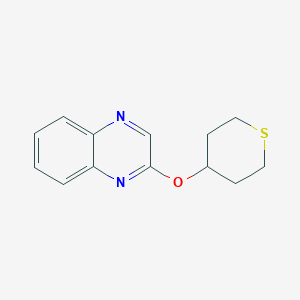

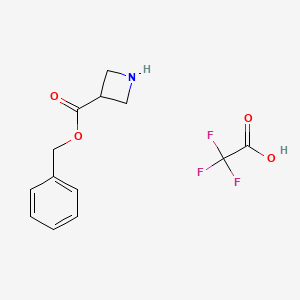

![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2716596.png)

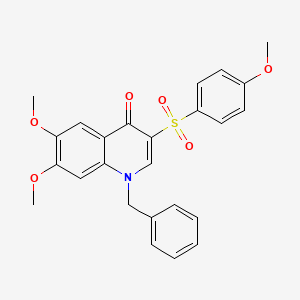

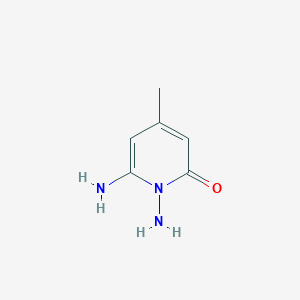

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716603.png)

![[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2716606.png)